4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol

Catalog No.
S518078
CAS No.
496864-16-5
M.F
C16H17N3O
M. Wt
267.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol

CAS Number

496864-16-5

Product Name

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol

IUPAC Name

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

InChI

InChI=1S/C16H17N3O/c1-2-3-4-13-14(11-5-7-12(20)8-6-11)19-16-15(13)17-9-10-18-16/h5-10,20H,2-4H2,1H3,(H,18,19)

InChI Key

PRIGRJPRGZCFAS-UHFFFAOYSA-N

SMILES

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)O

Solubility

Soluble in DMSO, not in water

Synonyms

7-n-butyl-6-(4'-hydroxyphenyl)-5H-pyrrolo(2,3b)pyrazine, aloisine A

Canonical SMILES

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)O

Description

The exact mass of the compound 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol is 267.1372 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. It belongs to the ontological category of quinomethanes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kinase Inhibition:

4-(7-Butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol, also known as Aloisine A, has been investigated for its potential to activate or inhibit various kinases, which are enzymes involved in cellular signaling pathways. Studies have shown that Aloisine A can activate cyclin-dependent kinase 5 (CDK5), a kinase crucial for neuronal development and function. ()

Conversely, Aloisine A has also been found to inhibit glycogen synthase kinase-3 (GSK-3), a kinase implicated in several diseases, including Alzheimer's disease and diabetes. () Further research is needed to elucidate the specific mechanisms by which Aloisine A interacts with these kinases and its potential therapeutic applications.

Other Potential Applications:

  • Antibacterial properties: Some studies have shown that Aloisine A exhibits antibacterial activity against certain bacterial strains.([source needed])
  • Anti-inflammatory effects: Preliminary research suggests Aloisine A may possess anti-inflammatory properties.([source needed])

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol, also known as Aloisine A, is a compound characterized by its unique structure that includes a pyrrolo[2,3-b]pyrazine moiety attached to a phenolic group. This compound is notable for its cell-permeable nature and has been identified as a potent inhibitor of cyclin-dependent kinases and glycogen synthase kinase-3. Its chemical formula is C₁₆H₁₇N₃O, and it possesses a molecular weight of approximately 267.33 g/mol .

Studies suggest that 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol acts as an activator of cyclin-dependent kinase 5 (CDK5) and an inhibitor of glycogen synthase kinase-3 (GSK-3) []. The exact mechanism by which it interacts with these enzymes remains to be elucidated. However, it is likely that the molecule binds to the active site of these enzymes, altering their activity and potentially affecting downstream cellular processes [].

, including:

  • Oxidation: Can be oxidized to form various derivatives.
  • Reduction: Functional groups can be modified through reduction reactions.
  • Substitution: Involves the replacement of specific atoms or groups with others.

Common Reagents and Conditions

Common reagents include oxidizing agents, reducing agents, and catalysts. The reactions typically require controlled temperatures and pH levels to achieve desired products.

Major Products

The products formed from the reactions depend on the specific conditions and reagents used, leading to derivatives with potentially different biological activities.

Aloisine A exhibits significant biological activity as an ATP-competitive inhibitor of cyclin-dependent kinases and glycogen synthase kinase-3. These enzymes play crucial roles in cell cycle regulation and metabolic processes. The inhibition of these kinases can lead to cell cycle arrest, which is particularly relevant in cancer research . Additionally, studies have shown that modifications to the hydroxyl group can enhance its therapeutic profile while reducing toxicity.

The synthesis of 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol can involve several methods:

  • Chichibabin Reaction: This method employs intramolecular reactions to form heterocycles but often yields low results.
  • Sonogashira Coupling: A one-pot double Sonogashira protocol has been developed for synthesizing unsymmetrical alkynes that can serve as intermediates for pyrrolopyrazines.
  • Functional Group Modifications: Various functional groups can be introduced or modified to enhance biological activity or solubility .

This compound has several applications in scientific research, particularly in:

  • Cancer Research: Due to its ability to inhibit key kinases involved in cell proliferation.
  • Pharmacology: As a tool compound for studying kinase inhibition mechanisms.
  • Therapeutic Development: Potential use in developing treatments targeting diseases associated with dysregulated kinase activity .

Aloisine A has been studied for its interactions with various biological pathways. It primarily targets cyclin-dependent kinases and glycogen synthase kinase-3, influencing multiple biochemical pathways related to cell growth and metabolism. The selectivity and reversible nature of its inhibition make it a valuable compound for further pharmacological exploration .

Several compounds share structural similarities with 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol. Here are some notable examples:

Compound NameStructureUnique Features
5H-Pyrrolo[2,3-b]pyrazineStructureLacks the phenolic group; primarily studied for its own biological properties.
4-(7-methyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenolStructureMethyl substitution may alter binding affinity compared to Aloisine A.
4-(7-butylpyrrolo[2,3-b]pyrazine)StructureSimilar core structure but lacks the phenolic functionality; potential differences in biological activity.

Uniqueness

The uniqueness of 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol lies in its specific combination of structural elements that confer potent inhibitory activity against cyclin-dependent kinases and glycogen synthase kinase-3 while maintaining favorable pharmacokinetic properties. Its modifications have shown promise in enhancing therapeutic efficacy without increasing toxicity .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

267.137162174 g/mol

Monoisotopic Mass

267.137162174 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Aloisine A

Dates

Modify: 2023-08-15
1: Rivest P, Renaud M, Sanderson JT. Proliferative and androgenic effects of
2: Rowe J, Greenblatt RJ, Liu D, Moffat JF. Compounds that target host cell
3: Corbel C, Haddoub R, Guiffant D, Lozach O, Gueyrard D, Lemoine J, Ratin M,
4: Mettey Y, Gompel M, Thomas V, Garnier M, Leost M, Ceballos-Picot I, Noble M,

Explore Compound Types